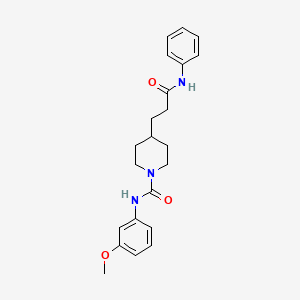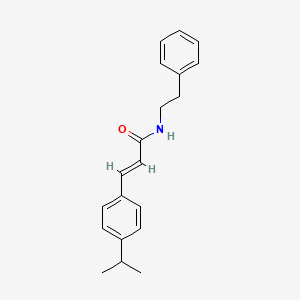
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone (HMMP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMMP is a derivative of the opioid analgesic fentanyl, which is widely used for pain management. However, HMMP has unique properties that make it a promising candidate for various biomedical applications.
科学研究应用
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic properties and has been shown to be effective in treating neuropathic pain in animal models. Additionally, 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
作用机制
The mechanism of action of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone is not fully understood, but it is believed to act through the mu-opioid receptor. 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been shown to bind to the mu-opioid receptor with high affinity, resulting in the activation of downstream signaling pathways that lead to analgesia.
Biochemical and Physiological Effects
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been shown to produce potent analgesia in animal models, with a duration of action that is longer than that of fentanyl. Additionally, 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been found to produce less respiratory depression and constipation than fentanyl, which are common side effects of opioid analgesics.
实验室实验的优点和局限性
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has several advantages for use in lab experiments. It is highly potent, which allows for the use of lower doses in experiments. Additionally, 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has a longer duration of action than fentanyl, which reduces the need for frequent dosing. However, 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone is also highly addictive and has the potential for abuse, which must be taken into consideration when using it in lab experiments.
未来方向
There are several future directions for research on 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone. One area of interest is the development of new analogs of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone that exhibit improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone and its potential for use in the treatment of addiction. Finally, more studies are needed to investigate the safety and efficacy of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone in human subjects.
合成方法
The synthesis of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone involves the reaction of 3-methylbenzyl chloride with piperidine, followed by the reduction of the resulting N-benzylpiperidine with lithium aluminum hydride. The final step involves the oxidation of the resulting N-benzyl-3-hydroxypiperidine with manganese dioxide to obtain 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone.
属性
IUPAC Name |
3-hydroxy-1-[(3-methylphenyl)methyl]-3-(piperidin-1-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-16-7-5-8-17(13-16)14-21-12-6-9-19(23,18(21)22)15-20-10-3-2-4-11-20/h5,7-8,13,23H,2-4,6,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKYZYAZOJRDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2=O)(CN3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6007687.png)
![N-benzyl-1-cyclopropyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6007692.png)
![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6007696.png)
![N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]nicotinamide](/img/structure/B6007698.png)
![N-[(4-methoxybenzyl)oxy]guanidine sulfate](/img/structure/B6007708.png)
![cyclopentyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B6007709.png)
![methyl 4-{[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6007719.png)
![methyl 3-({[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}carbonyl)benzoate](/img/structure/B6007725.png)
![N-(3,4-dichlorophenyl)-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B6007732.png)
![2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6007742.png)

![{2-[(4-{[(4-nitrophenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6007757.png)

![N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide](/img/structure/B6007784.png)